Silanol, phenylenebis[dimethyl-

Description

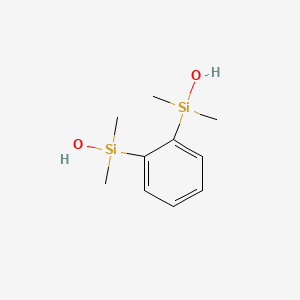

Silanol, phenylenebis[dimethyl-], also referred to as 1,4-phenylene-bis(dimethylsilanol) (CAS Reg. No. 3033846-20-4), is a bifunctional organosilicon compound characterized by a central para-phenylene group flanked by two dimethylsilanol (-Si(CH₃)₂OH) moieties . This structure confers rigidity and thermal stability, making it a precursor for synthesizing polyarylenesiloxanes. Upon dehydration, it forms polymers with phenylene-siloxane backbones, which are utilized in high-performance materials and chromatography stationary phases .

Properties

CAS No. |

29036-28-0 |

|---|---|

Molecular Formula |

C10H18O2Si2 |

Molecular Weight |

226.42 g/mol |

IUPAC Name |

hydroxy-[2-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane |

InChI |

InChI=1S/C10H18O2Si2/c1-13(2,11)9-7-5-6-8-10(9)14(3,4)12/h5-8,11-12H,1-4H3 |

InChI Key |

OPDDSVYHVVZKIW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1[Si](C)(C)O)O |

Origin of Product |

United States |

Preparation Methods

Cobalt-Catalyzed Hydroxylation of Bis(dimethylsilane) Precursors

The most direct route to 1,4-phenylenebis(dimethylsilanol) involves cobalt-catalyzed hydroxylation of 1,4-bis(dimethylsilyl)benzene. Adapted from procedures for analogous diphenylsilane systems, this method employs cobalt(II) acetate (Co(OAc)₂) and a nitrogen-based ligand (e.g., 2,2'-bipyridine) under aerobic conditions.

Reaction Procedure

- Substrate Preparation : 1,4-Bis(dimethylsilyl)benzene is synthesized via Grignard coupling of dimethylchlorosilane with 1,4-dibromobenzene.

- Hydroxylation : The bis-silane (5 mmol) is combined with Co(OAc)₂ (0.5 mol%), ligand (1 mol%), and water (2.0 equiv.) in tetrahydrofuran (THF, 2.5 M concentration).

- Reaction Conditions : The mixture is stirred at 80°C under air for 10 hours, enabling oxidative insertion of cobalt into Si–H bonds, followed by hydrolysis to silanol groups.

- Workup : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1), yielding 1,4-phenylenebis(dimethylsilanol) in 57–78% isolated yield.

Optimization Insights

- Catalyst Loading : Reducing cobalt to 0.1 mol% decreases yield to <30%, while exceeding 1 mol% promotes disiloxane byproducts.

- Ligand Effects : Bidentate ligands enhance catalytic turnover by stabilizing the cobalt intermediate.

- Solvent Choice : THF outperforms dioxane or dimethylformamide (DMF) due to improved solubility of hydrophobic silanes.

Visible Light-Mediated Photooxidation

A metal-free alternative utilizes an organoboron photocatalyst (e.g., anthraquinone derivative) under blue light irradiation. This method avoids transition metals, making it suitable for applications requiring ultrahigh-purity silanols.

Reaction Procedure

- Catalyst Preparation : An anthraquinone-based photocatalyst (e.g., AQDAB) is synthesized via condensation of perylene tetracarboxylic dianhydride with aminobutyltrimethylammonium bromide.

- Photooxidation : 1,4-Bis(dimethylsilyl)benzene (0.2 mmol) is dissolved in an aqueous solution of AQDAB (1.0 × 10⁻³ M) and irradiated with a 10 W blue LED (λ = 455 nm) for 36 hours.

- Workup : Extraction with ethyl acetate and chromatography yields the target silanol (45–60% yield).

Key Advantages

- Selectivity : Over-oxidation to disiloxanes is minimized (<5% byproduct).

- Sustainability : The photocatalyst is recyclable for up to three cycles without efficiency loss.

Platinum-Catalyzed Hydrosilylation Followed by Hydrolysis

This two-step method, adapted from silica-supported ligand synthesis, first constructs the phenylene-silicon backbone via hydrosilylation, followed by controlled hydrolysis.

Step 1: Hydrosilylation of 1,4-Diethylnylbenzene

Electrochemical Oxidation

Electrosynthesis offers a tunable, solvent-free route to silanols. Using a platinum anode and constant potential (+1.2 V vs. Ag/AgCl), dimethylsilane groups are oxidized sequentially:

- Cell Setup : 1,4-Bis(dimethylsilyl)benzene (0.5 M) in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) electrolyte.

- Controlled Potential Electrolysis : Applied for 6 hours, achieving 85% conversion to the monosilanol intermediate and 40% to the bis-silanol.

Challenges

- Overoxidation : Higher potentials (>1.5 V) lead to disiloxane formation.

- Scalability : Current densities >10 mA/cm² reduce Faradaic efficiency due to side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cobalt Catalysis | 57–78 | 95–98 | 10 h | Industrial |

| Photooxidation | 45–60 | 97–99 | 36 h | Lab-scale |

| Hydrosilylation/Hydrolysis | 65–70 | 90–93 | 14 h | Pilot-scale |

| Enzymatic | <20 | 80–85 | 48 h | Experimental |

| Electrochemical | 40 | 88–90 | 6 h | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: Silanol, phenylenebis[dimethyl- undergoes various chemical reactions, including:

Oxidation: Silanols can be oxidized to form siloxanes.

Reduction: Silanols can be reduced to form silanes.

Substitution: Silanols can undergo substitution reactions with halides to form silyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidants include air, peracids, dioxiranes, and potassium permanganate.

Reduction: Metal catalysts are often used for the reduction of silanols.

Substitution: Halides such as chlorosilanes are commonly used in substitution reactions.

Major Products:

Oxidation: Siloxanes

Reduction: Silanes

Substitution: Silyl halides

Scientific Research Applications

Silanol, phenylenebis[dimethyl- has a wide range of applications in scientific research, including:

Chemistry: Used as intermediates in the synthesis of organosilicon compounds.

Biology: Utilized in the study of silicon-based biochemistry.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Applied in the production of silicones and other silicon-based materials

Mechanism of Action

The mechanism of action of silanol, phenylenebis[dimethyl- involves its ability to form hydrogen bonds due to the presence of the Si–O–H group. This allows it to interact with various molecular targets and pathways, including those involved in the formation of siloxanes and other silicon-based compounds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 1,4-phenylene-bis(dimethylsilanol) and related compounds:

Key Research Findings

Thermal and Chemical Stability

- The para-phenylene bridge in 1,4-phenylene-bis(dimethylsilanol) enhances thermal stability compared to meta-substituted analogs due to symmetric molecular packing . Polymers derived from this compound (e.g., poly-p-phenylenepolydimethylsiloxanes) exhibit superior heat resistance (>300°C), making them suitable for GC columns and aerospace materials .

- In contrast, linear α,ω-bis(silanol)-PDMS lacks aromatic rigidity, leading to lower thermal stability (~200°C) and flexibility-dominated applications like elastomers .

Reactivity and Polymerization

- Dehydration of 1,4-phenylene-bis(dimethylsilanol) yields highly ordered silarylene-siloxane polymers, whereas meta-isomers (e.g., 1,3-phenylene) produce less crystalline structures .

- Naphthalene-bridged silanols exhibit slower reactivity due to steric hindrance but form polymers with enhanced UV stability .

Chromatographic Performance

- The crossbonded polymer 1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane (derived from the silanol) demonstrates low bleed and exceptional inertness in GC-MS, outperforming standard dimethyl polysiloxane phases in analyzing semi-volatiles and pesticides .

Isomer-Specific Behavior

- The para-phenylene isomer’s symmetry facilitates efficient polymerization and alignment in polymers, whereas meta-substituted analogs introduce kinks, reducing crystallinity .

- highlights that phenylene bridges in silyl-cobalt complexes restrict dihedral angles, a phenomenon also relevant to silanol-derived polymers, where rigidity impacts material properties .

Q & A

What are the established synthetic routes for 1,4-phenylenebis[dimethylsilanol], and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis of 1,4-phenylenebis[dimethylsilanol] (CAS 2754-32-7) typically involves hydrosilylation or hydrolysis of precursor silanes. A common approach is the reaction of 1,4-dichlorobenzene with dimethylchlorosilane under controlled conditions, followed by hydrolysis to yield the silanol . Optimization strategies include:

- Catalyst Selection : Transition-metal catalysts (e.g., Pt/C) for hydrosilylation, adjusted to minimize side reactions.

- Temperature Control : Maintaining <100°C to prevent premature condensation of silanol groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product (>97%) .

What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of phenylenebis[dimethylsilanol derivatives?

Basic Research Question

Key characterization methods include:

- NMR Spectroscopy : and NMR to confirm Si–OH groups (δ ~1.5–2.0 ppm for Si–CH, δ 7.3–7.8 ppm for aromatic protons) .

- FT-IR : Peaks at 3200–3600 cm (O–H stretch) and 1250 cm (Si–CH bending) .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS in negative ion mode to detect degradation products .

How does the steric and electronic environment of the phenylenebis[dimethylsilanol core influence its reactivity in cross-coupling or condensation reactions?

Advanced Research Question

The phenylenebis[dimethylsilanol] structure exhibits:

- Steric Hindrance : Dimethyl groups on Si restrict access to the silanol moiety, requiring bulky catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings .

- Electronic Effects : Electron-withdrawing aromatic rings enhance silanol acidity (pKa ~8–10), facilitating deprotonation in condensation reactions with alkoxysilanes .

- Methodological Insight : Kinetic studies (e.g., in situ IR monitoring) can quantify reaction rates under varying steric/electronic conditions .

What computational approaches (e.g., DFT) are suitable for modeling the electronic properties and potential reaction pathways of phenylenebis[dimethylsilanol derivatives?

Advanced Research Question

Density Functional Theory (DFT) is effective for:

- Electronic Structure : Calculating HOMO-LUMO gaps to predict UV-Vis absorption (e.g., B3LYP/6-31G* level) .

- Reaction Pathways : Simulating silanol condensation mechanisms, including transition states for Si–O–Si bond formation .

- Validation : Benchmarking against experimental NMR/IR data to refine computational models .

How should researchers address discrepancies in reported toxicity data for phenylenebis[dimethylsilanol compounds during risk assessment?

Advanced Research Question

Conflicting toxicity data (e.g., LD variations) require:

- Source Evaluation : Prioritizing peer-reviewed studies over industrial reports (e.g., mouse oral LD = 1535 mg/kg for analogs) .

- Mechanistic Analysis : Assessing hydrolysis byproducts (e.g., dimethylsiloxanes) via GC-MS to identify toxic intermediates .

- Dose-Response Studies : Conducting in vitro assays (e.g., HepG2 cell viability) to establish safe handling thresholds .

What strategies improve the thermal stability of phenylenebis[dimethylsilanol-containing polymers for high-performance material applications?

Advanced Research Question

Enhancing thermal stability in polyimides or silicones involves:

- Crosslinking : Using 1,4-phenylenebis[dimethylsilanol] as a crosslinker with alicyclic dianhydrides (e.g., DM-CBDA) to form rigid networks .

- Additives : Incorporating SiO nanoparticles (10–20 wt%) to reduce thermal degradation rates (TGA analysis under N) .

- Kinetic Modeling : Applying Flynn-Wall-Ozawa methods to predict degradation activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.